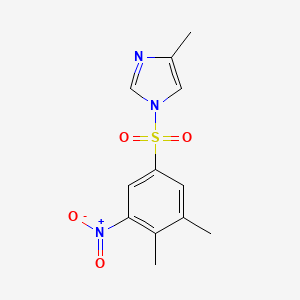

1-(3,4-dimethyl-5-nitrobenzenesulfonyl)-4-methyl-1H-imidazole

Description

Properties

IUPAC Name |

1-(3,4-dimethyl-5-nitrophenyl)sulfonyl-4-methylimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O4S/c1-8-4-11(5-12(10(8)3)15(16)17)20(18,19)14-6-9(2)13-7-14/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPYDTZXARQWYEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C)[N+](=O)[O-])S(=O)(=O)N2C=C(N=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dimethyl-5-nitrobenzenesulfonyl)-4-methyl-1H-imidazole typically involves multiple steps. One common method starts with the nitration of 3,4-dimethylbenzenesulfonyl chloride to introduce the nitro group. This is followed by a reaction with 4-methylimidazole under controlled conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and sulfonation processes, followed by purification steps such as recrystallization or chromatography to obtain the desired purity. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dimethyl-5-nitrobenzenesulfonyl)-4-methyl-1H-imidazole can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are frequently used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

Oxidation: Formation of nitroso derivatives or other oxidized products.

Reduction: Formation of 3,4-dimethyl-5-aminobenzenesulfonyl-4-methyl-1H-imidazole.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3,4-dimethyl-5-nitrobenzenesulfonyl)-4-methyl-1H-imidazole has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethyl-5-nitrobenzenesulfonyl)-4-methyl-1H-imidazole involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the sulfonyl group can form strong interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations on the Benzenesulfonyl Group

Compound A : 1-[(4-Methoxy-3-methylphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole (CAS: 898641-68-4)

- Molecular Formula : C₁₂H₁₃N₃O₅S

- Key Differences : The benzenesulfonyl group has a methoxy substituent at the 4-position and a methyl group at the 3-position. The nitro group remains at the 5-position.

Compound B : 1-(2-Ethoxy-5-isopropyl-4-methylphenyl)sulfonyl-2-ethyl-4-methyl-1H-imidazole

- Molecular Formula : C₁₉H₂₆N₂O₃S

- Key Differences : The benzenesulfonyl group contains ethoxy and isopropyl substituents , while the imidazole has an ethyl group.

- Impact : Bulkier substituents (isopropyl, ethyl) increase steric hindrance, likely reducing intermolecular interactions compared to the target compound’s methyl groups .

Variations in the Imidazole Core

Compound C : 4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole

- Molecular Formula : C₁₂H₁₂ClN₃O₂

- Key Differences : Replaces the sulfonyl group with a chloromethylphenyl substituent.

- Synthesis : Prepared via chlorination of a precursor using SOCl₂ .

- Physical Properties : Melting point = 120°C; ¹H-NMR shows δ 4.62 (s, 2H, CH₂Cl) .

Compound D : 1-Methyl-5-(methylsulfonyl)-4-nitro-1H-imidazole (CAS: 13755-79-8)

Functional Group Modifications in Related Pharmacophores

Compound E : 1-(4-Chlorophenyl)-5-(2,6-difluorophenyl)-4-methyl-1H-imidazole (3.75)

- Molecular Formula : C₁₆H₁₂ClF₂N₂

- Key Differences : Contains chlorophenyl and difluorophenyl groups instead of a sulfonyl-nitrobenzene moiety.

- Applications : Part of tubulin-targeting agents for cancer chemotherapy .

- Impact : Aryl substituents enhance π-π stacking interactions, relevant for biological target binding.

Compound F : Ethyl 2-(4-fluorophenyl)-1,4-diphenyl-1H-imidazole-5-carboxylate

Structural and Property Comparison Table

Key Findings and Implications

Electronic Effects : The target compound’s sulfonyl and nitro groups create strong electron-withdrawing effects, stabilizing the imidazole ring and directing reactivity toward electrophilic substitution.

Steric Influence : Methyl groups on the benzenesulfonyl moiety (3,4-dimethyl) reduce conformational flexibility compared to analogues with bulkier substituents (e.g., isopropyl in Compound B).

Synthetic Flexibility : Chlorination (Compound C) and esterification (Compound F) demonstrate the versatility of imidazole derivatives in medicinal chemistry.

Biological Activity

1-(3,4-Dimethyl-5-nitrobenzenesulfonyl)-4-methyl-1H-imidazole is a compound within the imidazole family, known for its diverse biological activities. Imidazole derivatives have gained significant attention in medicinal chemistry due to their broad pharmacological profiles, including antibacterial, antifungal, anti-inflammatory, and antitumor properties. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C12H14N4O4S

- Molecular Weight : 306.33 g/mol

This compound features an imidazole ring substituted with a sulfonyl group and a nitro group, which are critical for its biological activity.

Antibacterial Activity

Imidazole derivatives have shown significant antibacterial effects against various pathogens. The antibacterial activity of this compound was evaluated against several bacterial strains using the disc diffusion method. The results are summarized in Table 1.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 18 |

| Bacillus subtilis | 22 |

| Klebsiella pneumoniae | 15 |

These results indicate that the compound exhibits moderate to strong antibacterial activity, comparable to standard antibiotics.

Antifungal Activity

The compound's antifungal properties were assessed against common fungal strains such as Candida albicans and Aspergillus niger. The results are shown in Table 2.

| Fungal Strain | Zone of Inhibition (mm) |

|---|---|

| Candida albicans | 19 |

| Aspergillus niger | 21 |

The data suggest that this imidazole derivative possesses notable antifungal activity, making it a potential candidate for further development in antifungal therapies.

Antitumor Activity

Research has indicated that imidazole derivatives can exhibit antitumor effects. In vitro studies demonstrated that this compound inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were determined as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 10 |

These findings highlight the potential of this compound as an antitumor agent.

The biological activities of imidazole derivatives are often attributed to their ability to interact with various biological targets. For instance, they may inhibit enzymes involved in bacterial cell wall synthesis or interfere with fungal cell membrane integrity. Additionally, their ability to modulate signaling pathways related to inflammation and tumor growth is under investigation.

Case Studies

Several case studies have explored the therapeutic potential of imidazole derivatives:

- Study on Antibacterial Efficacy : Jain et al. synthesized various imidazole derivatives and evaluated their antimicrobial properties against E. coli and S. aureus. The study concluded that certain substitutions on the imidazole ring significantly enhanced antibacterial activity .

- Antitumor Activity Assessment : A study published in the journal Pharmacology examined the effects of imidazole derivatives on cancer cell lines. The results indicated that specific structural modifications could lead to improved efficacy against tumor cells .

Q & A

Q. Advanced Research Focus

- Molecular Docking : Predict binding affinities to enzymes/receptors (e.g., kinase inhibition) .

- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters of ligand-target interactions.

- SAR Studies : Compare bioactivity of derivatives with substituent variations (e.g., nitro positioning, methyl groups) .

- Gene Expression Profiling : Identifies downstream pathways affected in cellular models .

How should researchers address contradictions in bioactivity data across studies?

Advanced Research Focus

Contradictions often arise from variations in assay conditions (e.g., cell lines, solvent systems). To resolve:

- Standardize Protocols : Use guidelines like NIH’s Assay Guidance Manual for reproducibility.

- Meta-Analysis : Pool data from multiple studies, applying statistical weighting for sample size and methodology rigor.

- Synthetic Replication : Reproduce disputed compounds to verify purity/structure (e.g., via HPLC-MS) .

- Substituent-Specific Analysis : Evaluate how minor structural changes (e.g., halogen vs. methyl groups) alter activity .

What methodologies assess the compound’s stability under varying physicochemical conditions?

Q. Advanced Research Focus

- Forced Degradation Studies : Expose the compound to heat, light, humidity, and oxidative/reductive agents. Monitor degradation products via HPLC-PDA or LC-MS .

- pH-Dependent Stability : Use buffered solutions (pH 1–13) to simulate gastrointestinal or environmental conditions.

- Accelerated Stability Testing : Store samples at elevated temperatures (40–60°C) and extrapolate shelf-life using the Arrhenius equation.

How can researchers validate the compound’s selectivity in multi-target biological systems?

Q. Advanced Research Focus

- Panel Screening : Test against a broad range of receptors/enzymes (e.g., CEREP’s BioPrint® library).

- CRISPR-Cas9 Knockout Models : Eliminate putative targets in cell lines to confirm mechanistic specificity.

- Proteomic Profiling : Use mass spectrometry to identify off-target protein interactions .

Notes on Evidence Utilization:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.